molecular formula C13H15BrN2O B613133 Beta-alanine beta-naphthylamide hydrobromide CAS No. 201985-01-5

Beta-alanine beta-naphthylamide hydrobromide

Cat. No.: B613133
CAS No.: 201985-01-5
M. Wt: 295.18
InChI Key: NXOOSBFVJFJSAW-UHFFFAOYSA-N
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Description

Beta-alanine beta-naphthylamide hydrobromide: is a chemical compound with the molecular formula C₁₃H₁₄N₂O.BrH . It is known for its applications in various scientific research fields, particularly in chemistry and biology. The compound is characterized by the presence of both beta-alanine and beta-naphthylamide moieties, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-alanine beta-naphthylamide hydrobromide typically involves the reaction of beta-alanine with beta-naphthylamine in the presence of hydrobromic acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. The process can be summarized as follows:

    Beta-alanine: is reacted with .

    Hydrobromic acid: is added to the reaction mixture.

  • The reaction is carried out under controlled temperature and pH conditions to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and precise control systems to maintain optimal reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: Beta-alanine beta-naphthylamide hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The hydrobromide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Beta-alanine beta-naphthylamide hydrobromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biochemical assays and studies involving enzyme activity.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Phenylalanine-arginine beta-naphthylamide: Known for its use as an efflux pump inhibitor in bacterial studies.

    Beta-alanine: A simple amino acid with various biological functions.

    Beta-naphthylamine: A precursor in the synthesis of beta-alanine beta-naphthylamide hydrobromide.

Uniqueness: this compound is unique due to its combined structural features of beta-alanine and beta-naphthylamide, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields.

Properties

IUPAC Name

3-amino-N-naphthalen-2-ylpropanamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.BrH/c14-8-7-13(16)15-12-6-5-10-3-1-2-4-11(10)9-12;/h1-6,9H,7-8,14H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOOSBFVJFJSAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201985-01-5
Record name 201985-01-5
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